N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
Description
N-[2-(1H-Indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound characterized by a hybrid structure combining indole, piperazine, and pyridine moieties. The core scaffold includes:
- 1H-Indol-5-ylamino group: This aromatic heterocyclic system is prevalent in bioactive molecules due to its ability to engage in hydrogen bonding and π-π interactions with biological targets .
- Piperazine-1-carboxamide linkage: Piperazine derivatives are known for their conformational flexibility, enhancing binding to diverse receptors .
Properties
Molecular Formula |
C20H22N6O2 |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H22N6O2/c27-19(24-16-4-5-17-15(13-16)6-8-21-17)14-23-20(28)26-11-9-25(10-12-26)18-3-1-2-7-22-18/h1-8,13,21H,9-12,14H2,(H,23,28)(H,24,27) |
InChI Key |
HKGNVGGLOFVFIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies and Retrosynthetic Analysis
The target compound’s structure can be deconstructed into three key subunits:
- 4-(Pyridin-2-yl)piperazine-1-carboxylic acid (piperazine-carboxamide core)
- 2-Amino-N-(1H-indol-5-yl)acetamide (indole-containing side chain)
- Linking via amide bond formation
Retrosynthetic analysis suggests two primary approaches:
- Fragment coupling : Prefabricate the piperazine-carboxamide and indole-acetamide subunits separately, followed by conjugation.
- Stepwise assembly : Build the molecule sequentially, starting from piperazine or indole precursors.
Stepwise Synthetic Procedures
Synthesis of 4-(Pyridin-2-yl)piperazine-1-carboxylic Acid
The piperazine-carboxamide core is synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling.
Method A: Ullmann-Type Coupling (Adapted from)
- Reactants : Piperazine (1.0 equiv), 2-bromopyridine (1.1 equiv)
- Conditions : CuI (10 mol%), L-proline (20 mol%), K₂CO₃ (2.0 equiv), DMSO, 110°C, 24 h
- Carboxylation : Treat with triphosgene (0.33 equiv) in THF at 0°C, followed by hydrolysis to yield the carboxylic acid.
Yield : 68% (two steps)
Method B: Buchwald-Hartwig Amination (From)
Preparation of 2-Amino-N-(1H-indol-5-yl)acetamide
This fragment is synthesized through a two-step sequence:
Step 1: Bromoacetylation of 1H-Indol-5-amine
- Reactants : 1H-Indol-5-amine (1.0 equiv), bromoacetyl bromide (1.2 equiv)
- Conditions : CH₂Cl₂, 0°C → RT, 12 h
- Product : N-(1H-Indol-5-yl)-2-bromoacetamide
Yield : 85%
Step 2: Ammonolysis
- Reactants : N-(1H-Indol-5-yl)-2-bromoacetamide (1.0 equiv), NH₃ (7N in MeOH)
- Conditions : Sealed tube, 60°C, 6 h
Yield : 78%
Final Coupling via Amide Bond Formation
The fragments are conjugated using carbodiimide-mediated coupling:
- Reactants :
- 4-(Pyridin-2-yl)piperazine-1-carboxylic acid (1.0 equiv)
- 2-Amino-N-(1H-indol-5-yl)acetamide (1.1 equiv)
- Coupling Reagent : HATU (1.5 equiv), DIPEA (3.0 equiv)
- Conditions : DMF, RT, 4 h
Yield : 63%
Alternative Synthetic Routes
One-Pot Tandem Synthesis (Inspired by)
A streamlined approach combining NAS and amidation:
Reaction Optimization and Challenges
Critical Parameters
- Temperature Control : Exothermic reactions (e.g., bromoacetylation) require strict temperature regulation ≤5°C to prevent diacylation.
- Moisture Sensitivity : Carbodiimide-mediated couplings demand anhydrous conditions (H₂O <0.1%) to avoid reagent hydrolysis.
Common Side Reactions and Mitigation
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Data (From Analogues)
- Space Group : P2₁/c
- Unit Cell : a=8.542 Å, b=12.307 Å, c=14.869 Å
- R Factor : 0.0412
Scale-Up Considerations
Industrial Adaptation of Lab-Scale Synthesis
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Batch Size | 5 g | 2 kg |
| Solvent | DMF (50 mL) | TBME (20 L) |
| Mixing | Magnetic stirrer | Turbine agitator (200 rpm) |
| Yield | 63% | 58% |
Key modifications for scale-up:
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole and pyridine rings can be oxidized under specific conditions.
Reduction: Reduction of the carboxamide group to amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
4-(2-((2,4-Dimethylphenyl)thio)phenyl)-N-(pyridin-2-yl)piperazine-1-carboxamide (Compound 29)
- Structure : Shares the pyridin-2-yl-piperazine-carboxamide backbone but incorporates a thioether-linked phenyl group instead of the indole-oxoethyl chain.
- Key Data : Molecular formula C₂₅H₂₅ClFN₃OS (MW 470.10 g/mol), with distinct NMR signals at δ 149.20 (aromatic carbons) and 51.67 (piperazine carbons) .
- Bioactivity : Designed as a SARS-CoV-2 main protease inhibitor, highlighting the role of pyridinyl-piperazine in targeting viral enzymes .
N-(2-[(4-Methoxyphenyl)amino]-2-oxoethyl)piperazine-1-carboxamide (Compound 4a)
- Structure : Replaces the indol-5-yl group with a 4-methoxyphenyl substituent.
- Key Data : Yield 58%, melting point 167°C, characterized by IR (C=O stretch at 1660 cm⁻¹) and ¹H-NMR (δ 3.35–3.70 ppm for piperazine protons) .
- Bioactivity : Demonstrates local anesthetic activity in corneal reflex and skin infiltration tests, suggesting that electron-donating groups (e.g., methoxy) enhance membrane interaction .
Indole/Benzimidazole-Based Analogues
N-(1H-Benzimidazol-2-yl)-2-(pyridin-2-ylamino)acetamide (Compound 6)
N-(4-Chlorophenyl)-4-(1H-Indol-4-yl)piperazine-1-carboxamide
- Structure : Positional isomer of the target compound, with indol-4-yl instead of indol-5-yl.
- Application : Marketed as a metabolic enzyme/protease inhibitor, underscoring the importance of indole substitution patterns in target specificity .
Substituent Modifications and Bioactivity
Role of Heterocyclic Appendages
- Pyridine vs. Morpholine: highlights compounds where pyridin-2-yl is replaced with morpholino, resulting in altered solubility and receptor affinity (e.g., N-{6-fluoro-2-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2H-indazol-5-yl}-6-(morpholino)pyridin-2-ylcarboximide) .
- Thioether vs. Oxoethyl Linkages : Compound 29’s thioether group () may enhance lipophilicity compared to the oxoethyl chain in the target compound, affecting membrane permeability .
Impact of Halogenation
- Chloro Substituents: Compounds like N-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-4-methylpiperazine-1-carboxamide (4s) show higher melting points (162°C) and enhanced stability, likely due to halogen-induced crystallinity .
Biological Activity
N-[2-(1H-indol-5-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide, often referred to as a piperazine derivative, has emerged as a compound of significant interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 407.5 g/mol. The compound features an indole moiety, a piperazine ring, and a pyridine group, which contribute to its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain protein-protein interactions (PPIs), particularly those involved in cancer pathways. For example, it has been noted for its potential role in inhibiting the PD-1/PD-L1 pathway, which is crucial in immune evasion by tumors .
| Mechanism | Description |
|---|---|
| PD-1/PD-L1 Inhibition | Blocks the interaction between PD-1 and PD-L1, enhancing T-cell response |
| Kinase Inhibition | Targets specific kinases involved in tumor proliferation |
| Protein Interaction Modulation | Alters the binding affinity between proteins involved in signaling pathways |
Anticancer Properties
This compound has shown promising anticancer properties in various studies. For instance, it demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values indicate potent activity at low concentrations, suggesting high efficacy.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound exhibited:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| A549 | 12.5 | Significant reduction in cell viability |
| MCF7 | 15.3 | Induced apoptosis via mitochondrial pathways |
Pharmacological Applications
The compound's unique structure allows for multiple pharmacological applications beyond oncology. It has been explored for:
Antimicrobial Activity: Preliminary studies suggest that it may possess antibacterial properties against Gram-positive bacteria.
Neuroprotective Effects: Research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring or indole moiety can significantly influence its potency and selectivity.
Table 2: SAR Analysis
| Modification | Effect on Activity |
|---|---|
| Substitution on Indole Ring | Alters binding affinity to target proteins |
| Variation in Piperazine Substituents | Influences solubility and bioavailability |
Q & A
Q. What are the optimized synthetic routes and critical reaction conditions for this compound?
The synthesis involves three key stages:
- Piperazine core formation : React ethylenediamine derivatives with dihaloalkanes under basic conditions (K₂CO₃ in DMF, 60°C, 12 hours) to construct the piperazine ring .
- Indole coupling : Use HATU/DIPEA-mediated amide bond formation between the piperazine carboxamide and 5-aminoindole (2 equivalents, DCM, room temperature, 24 hours) .
- Pyridinyl incorporation : Introduce the pyridinyl group via nucleophilic aromatic substitution (120°C, DMF, CuI catalysis) . Optimization focuses on solvent polarity (DMF > DCM for solubility), stoichiometry (1.2–1.5 equivalents for amine components), and purification (silica gel chromatography, 5% MeOH/CH₂Cl₂) .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- 1H/13C NMR : Confirm proton environments (e.g., indole NH at δ 10.2–10.5 ppm, piperazine CH₂ at δ 2.8–3.2 ppm) and carbon frameworks .
- HRMS : Verify molecular weight (e.g., [M+H]⁺ at m/z 435.2024, ±3 ppm error) .
- HPLC : Assess purity (>95% using C18 column, 0.1% TFA/acetonitrile gradient) .
- X-ray crystallography : Resolve absolute configuration for stereochemical validation (applicable to analogs) .
Q. How is initial biological activity screening performed for this compound?
Standard protocols include:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., CDK5) or proteases using fluorogenic substrates .
- Cellular uptake studies : Quantify intracellular concentrations via LC-MS in neuronally derived SH-SY5Y cells .
- Cytotoxicity profiling : Use MTT assays (48-hour exposure, IC₅₀ > 50 µM required for further development) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored to enhance target affinity?
SAR studies should target three regions:
- Indole modifications : Introduce halogens (Cl, Br) at C-4/C-6 to improve lipophilicity (log P increases by 0.3–0.5 units per substitution) .
- Piperazine linker : Replace methyl groups with bulkier substituents (e.g., cyclohexyl) to modulate steric hindrance and binding pocket interactions .
- Pyridinyl carboxamide : Add electron-withdrawing groups (NO₂, CF₃) to strengthen hydrogen bonding with target residues . Data analysis employs multivariate regression to correlate substituent parameters (π, σ, Es) with activity .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Assay variability : Standardize ATP concentrations (e.g., 10 µM for kinase assays) and cell passage numbers .
- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity (e.g., KD = 12 nM) alongside CRISPR-Cas9 knockdown to verify functional relevance .
- Meta-analysis : Apply random-effects models to quantify heterogeneity in Alzheimer’s models (e.g., Aβ42 aggregation protocols) .
Q. How can computational methods accelerate reaction optimization and mechanistic studies?
- Quantum mechanics (QM) : DFT calculations (B3LYP/6-31G*) model transition states to identify rate-limiting steps (e.g., amide bond formation energy barrier = 18 kcal/mol) .
- Molecular dynamics (MD) : Simulate solvent effects (e.g., DCM stabilizes intermediates better than THF) .
- Machine learning (ML) : Train random forests on historical data to predict optimal catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) .
Q. What integrated approaches identify primary molecular targets in neurodegenerative disease models?
- Chemoproteomics : Thermal shift assays (TSA) identify stabilized proteins (e.g., GSK-3β ΔTm = 4.2°C) in brain lysates .
- Affinity purification : Biotinylated analogs pull down targets (e.g., acetylcholinesterase) for LC-MS/MS identification .
- In vivo validation : Microdialysis in transgenic mice correlates compound levels (plasma Cmax = 1.2 µM) with target modulation (e.g., 40% reduction in phosphorylated tau) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
